molecular formula C16H22F3N5O2S B2601373 1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1796989-26-8

1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2601373
CAS No.: 1796989-26-8
M. Wt: 405.44
InChI Key: IRJUWUMNQMCSFG-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide is a complex organic compound. This compound belongs to the class of pyrazoles, known for their wide applications in medicinal chemistry due to their diverse biological activities. This specific compound is synthesized for its potential use in various scientific research fields, including chemistry, biology, and medicine, due to its unique structural properties and reactive sites.

Mechanism of Action

Pyflubumide acts through the inhibition of the mitochondrial electron transport system complex II (succinic dehydrogenase complex) .

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-trimethyl-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide generally starts with the preparation of the core pyrazole structure

    • Step 1: Synthesize the pyrazole core by reacting 3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under controlled temperature and pressure.

    • Step 2: Introduce the indazole group through a series of nitration and reduction reactions, ensuring the maintenance of stereochemistry.

    • Step 3: Couple the pyrazole and indazole intermediates using cross-coupling reactions, often employing palladium catalysts and organic bases.

  • Industrial Production Methods: Industrial production would involve scaling up these reactions while ensuring safety and environmental compliance. High-throughput reactors, continuous flow synthesis, and automated systems are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: This compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.

    • Reduction: It can be reduced under specific conditions to yield desulfonated pyrazole derivatives.

    • Substitution: Electrophilic and nucleophilic substitution reactions are feasible due to the presence of multiple reactive sites.

  • Common Reagents and Conditions:

    • Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    • Substitution Reagents: Halogenating agents, organometallic compounds

  • Major Products:

    • Oxidation Products: Sulfonic acid derivatives

    • Reduction Products: Desulfonated pyrazole derivatives

    • Substitution Products: Various substituted pyrazoles depending on the substituent used

Scientific Research Applications

This compound has shown potential in numerous scientific fields:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which is known to interact with biological targets.

  • Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs for treating conditions like inflammation and cancer.

  • Industry: Utilized in the development of new materials with specific properties, such as polymers with enhanced stability and reactivity.

Comparison with Similar Compounds

  • 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: Lacks the indazole group but has similar sulfonamide properties.

  • N-(2-(3-trifluoromethyl-4,5,6,7-tetrahydroindazol-1-yl)ethyl)-1H-pyrazole: Similar structure but without the sulfonamide group, affecting its biological activity and chemical reactivity.

This compound's uniqueness lies in its structural complexity and the presence of functional groups that confer specific chemical and biological properties, making it a valuable molecule for various research and industrial applications.

Properties

IUPAC Name

1,3,5-trimethyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N5O2S/c1-10-14(11(2)23(3)21-10)27(25,26)20-8-9-24-13-7-5-4-6-12(13)15(22-24)16(17,18)19/h20H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJUWUMNQMCSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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